1,1-Dimethoxyoctadec-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethoxyoctadec-1-ene is an organic compound with the molecular formula C20H40O2 It is a derivative of octadecene, where two methoxy groups are attached to the first carbon atom of the octadecene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethoxyoctadec-1-ene can be synthesized through the reaction of octadecene with methanol in the presence of an acid catalyst. The reaction involves the addition of methanol to the double bond of octadecene, resulting in the formation of the dimethoxy derivative. The reaction conditions typically include:
Temperature: Moderate temperatures around 50-100°C.
Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of heterogeneous catalysts can also be employed to facilitate the reaction and simplify the separation process.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethoxyoctadec-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of octadecanoic acid or octadecanal.
Reduction: Formation of octadecanol or octadecane.
Substitution: Formation of various substituted octadecene derivatives.
Scientific Research Applications
1,1-Dimethoxyoctadec-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1-Dimethoxyoctadec-1-ene involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its methoxy groups can participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Octadecene: A long-chain hydrocarbon with a single double bond, used as a precursor in the synthesis of 1,1-Dimethoxyoctadec-1-ene.
1,1-Dimethoxyethane: A shorter-chain analog with similar chemical properties but different applications.
1,1-Dimethoxyhexadecane: Another long-chain dimethoxy compound with similar reactivity.
Uniqueness
This compound is unique due to its specific chain length and the presence of two methoxy groups, which confer distinct chemical and physical properties
Properties
CAS No. |
111002-39-2 |
---|---|
Molecular Formula |
C20H40O2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
1,1-dimethoxyoctadec-1-ene |
InChI |
InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21-2)22-3/h19H,4-18H2,1-3H3 |
InChI Key |
ZAKYMJHPPRBEKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.